molecular formula C21H40O3 B585306 Glycidyl Stearate-d5 CAS No. 1346598-19-3

Glycidyl Stearate-d5

Cat. No.: B585306
CAS No.: 1346598-19-3
M. Wt: 345.579
InChI Key: OUQGOXCIUOCDNN-UITAJUKKSA-N
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Description

Glycidyl Stearate-d5 is a deuterium-labeled derivative of Glycidyl Stearate. It is a compound belonging to the class of esters and contains reactive oxirane or epoxy groups that give the molecule its unique properties. This compound is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants. It can also be used as a crosslinking agent in the manufacture of polymers and resins .

Scientific Research Applications

Glycidyl Stearate-d5 is widely used in scientific research due to its unique properties and applications:

Safety and Hazards

The safety data sheet of Glycidyl Stearate-d5 suggests avoiding contact with strong oxidizing agents . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when burning .

Biochemical Analysis

Cellular Effects

It is known that Glycidyl Stearate, the non-deuterated form, is commonly used in various industrial applications such as the production of coatings, adhesives, and surfactants

Molecular Mechanism

It is known to contain reactive oxirane or epoxy groups that give the molecule its unique properties . These groups could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies on these aspects are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl Stearate-d5 is synthesized through the esterification of stearic acid with epichlorohydrin. The reaction involves the formation of an ester bond between the carboxyl group of stearic acid and the epoxide group of epichlorohydrin. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as chromatography and distillation are common in industrial production to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions

Glycidyl Stearate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Glycidyl Stearate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. Similar compounds include:

This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Glycidyl Stearate-d5 can be achieved through a three-step process involving esterification, epoxidation, and deuterium exchange reactions.", "Starting Materials": [ "Stearic acid", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Esterification - Stearic acid is reacted with deuterium oxide and sulfuric acid to form the deuterated stearic acid.", "Step 2: Epoxidation - The deuterated stearic acid is then reacted with hydrogen peroxide and sulfuric acid to form Glycidyl Stearate-d5.", "Step 3: Deuterium Exchange - Finally, Glycidyl Stearate-d5 is treated with deuterium gas and sodium hydroxide to exchange the remaining hydrogen atoms with deuterium atoms." ] }

CAS No.

1346598-19-3

Molecular Formula

C21H40O3

Molecular Weight

345.579

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

OUQGOXCIUOCDNN-UITAJUKKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Stearic Acid 2,3-Epoxypropyl-d5 Ester;  Glycidyl Octadecanoate-d5;  NSC 404228-d5;  Stearic Acid Glycidyl-d5 Ester; 

Origin of Product

United States

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